2-(3-Fluoro-5-methoxyphenoxy)aceticacid
Description
2-(3-Fluoro-5-methoxyphenoxy)acetic acid is a fluorinated aromatic acetic acid derivative characterized by a phenoxyacetic acid backbone. The compound features a 3-fluoro and 5-methoxy substitution on the phenyl ring, with the acetic acid moiety attached via an ether linkage (phenoxy group). Its molecular formula is C₉H₈FO₄, yielding a molecular weight of 214.17 g/mol.
Properties
Molecular Formula |
C9H9FO4 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-(3-fluoro-5-methoxyphenoxy)acetic acid |
InChI |
InChI=1S/C9H9FO4/c1-13-7-2-6(10)3-8(4-7)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
NIRDKIPLSLYETQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)F)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid typically involves the reaction of 3-fluoro-5-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the phenoxyacetic acid derivative .
Industrial Production Methods
In industrial settings, the production of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-5-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the fluoro group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(3-Fluoro-5-methoxyphenoxy)acetic acid is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying the effects of fluoro and methoxy groups on biological activity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Fluoro-5-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key differences between 2-(3-Fluoro-5-methoxyphenoxy)acetic acid and analogous compounds:
Detailed Analysis
Substituent Position and Acidity
- The 3-fluoro group in the target compound enhances the acidity of the acetic acid moiety compared to non-fluorinated analogs. In contrast, 2-(2-Fluoro-5-methoxyphenyl)acetic acid (phenyl acetic acid with 2-F) exhibits reduced acidity due to the fluorine’s proximity to the carboxylic group, altering resonance stabilization.
- The 5-methoxy group in the target compound improves solubility in polar solvents, a property shared with 2-(3-Bromo-4-methoxyphenyl)acetic acid , where the 4-OMe group similarly enhances hydrophilicity.
Steric and Electronic Effects
- Bromine in 2-(3-Bromo-4-methoxyphenyl)acetic acid introduces steric bulk and stronger electron-withdrawing effects than fluorine, as evidenced by bond angle distortions (C–C–C angles: 121.5° at Br vs. 118.2° at OMe). This impacts crystal packing, forming centrosymmetric hydrogen-bonded dimers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
